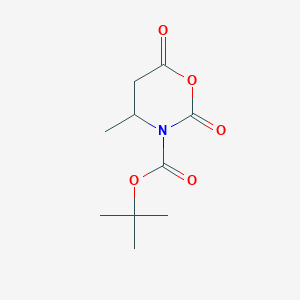

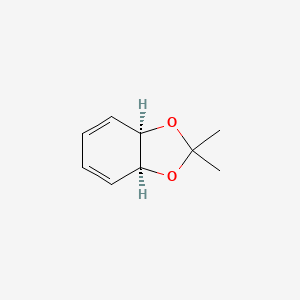

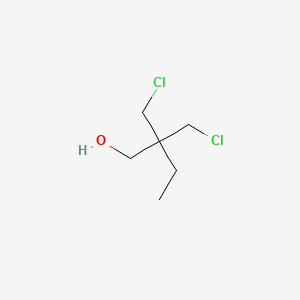

![molecular formula C11H6N2O2 B1337553 Imidazo[1,2-b]isoquinoline-5,10-dione CAS No. 36142-27-5](/img/structure/B1337553.png)

Imidazo[1,2-b]isoquinoline-5,10-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-b]isoquinoline-5,10-dione and its derivatives are a class of heterocyclic compounds that have attracted significant interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a fused ring structure that combines imidazole and isoquinoline moieties, which can be further functionalized to enhance their pharmacological properties.

Synthesis Analysis

The synthesis of imidazo[1,2-b]isoquinoline derivatives has been achieved through various innovative methods. One approach involves a one-pot three-component reaction using benzene-1,2-dicarbaldehyde, trimethylsilylcyanide, and pyridin-2-amines in the presence of a superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid catalyst, yielding pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines in good-to-high yields . Another method employs a Cp*RhIII-catalyzed [4+2] annulation of 2-arylimidazoles and α-diazoketoesters, allowing for controlled structural diversity at specific positions on the imidazo[1,2-b]isoquinoline scaffold . Additionally, a redox-neutral photocatalytic radical cascade cyclization has been developed for the synthesis of benzo[4,5]imidazo[2,1-a]isoquinolin derivatives, demonstrating good functional group tolerance and a broad substrate scope .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]isoquinoline derivatives has been elucidated using various analytical techniques. X-ray crystallography has revealed the flat three-dimensional structure of annulated imidazo[4,5-c]isoquinolines . Similarly, the structures of phenanthro[9′,10′:4,5]imidazo[2,1-a]isoquinoline derivatives have been characterized, with their electronic distributions in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels calculated using density functional theory (DFT) .

Chemical Reactions Analysis

Imidazo[1,2-b]isoquinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, a tandem Pd-catalyzed alkylation-direct arylation sequence has been utilized for the one-step synthesis of imidazo[5,1-a]isoquinolines, showcasing the versatility of these compounds in forming complex structures . Moreover, a solvent-free reaction between acenaphthoquinone, benzils, and ammonium acetate has been reported for the synthesis of benzo[d,e]imidazo[2,1-a]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-b]isoquinoline derivatives have been systematically investigated. The photophysical and electrochemical properties, as well as thermal stabilities, of phenanthro[9′,10′:4,5]imidazo[2,1-a]isoquinoline derivatives containing a phenoxazine moiety, have been studied, indicating their potential for applications in materials science . Additionally, the cytotoxicity of 2-methyl-1-substituted-imidazo[4,5-g]quinoline-4,9-diones has been evaluated, with certain derivatives exhibiting high cytotoxicity against human tumor cell lines, suggesting their promise as anticancer agents .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibitors Development

Research has identified imidazo[1,2-b]isoquinoline derivatives as potent kinase inhibitors. For instance, Snow et al. (2002) discovered 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones as a new class of inhibitors for lck kinase, highlighting the compound's potential in drug discovery for diseases where kinase activity is dysregulated (Snow et al., 2002).

Novel Synthesis Methods

Khurana and Sharma (2008) reported a novel synthesis method for 2-substituted 2H-imidazo[1,5-b]isoquinoline-1,5-diones, showcasing the versatility of these compounds in chemical synthesis and the potential for generating diverse derivatives with varied biological activities (Khurana & Sharma, 2008).

Antitumor Activity

Several studies have evaluated the antitumor activity of imidazo[1,2-b]isoquinoline derivatives. Braña et al. (2002) synthesized a series of compounds based on the 5,8-dihydrobenz[de]imidazo[4,5-g]isoquinoline-4,6-dione system, finding them to have growth inhibitory properties in human cell lines and to act as DNA intercalators (Braña et al., 2002).

Antitubercular Activity

Rotthier et al. (2016) expanded the library of benzo[g]isoquinoline-5,10-diones by incorporating an amidinium moiety, which increased solubility and showed promising antitubercular activity, underscoring the potential of these compounds in addressing tuberculosis (Rotthier et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

imidazo[1,2-b]isoquinoline-5,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEOGWKIIAIXJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482989 |

Source

|

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]isoquinoline-5,10-dione | |

CAS RN |

36142-27-5 |

Source

|

| Record name | Imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36142-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | imidazo[1,2-b]isoquinoline-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.